molecular formula C10H12N4 B1599748 2-benzylpyrazole-3,4-diamine CAS No. 131311-66-5

2-benzylpyrazole-3,4-diamine

Cat. No.: B1599748
CAS No.: 131311-66-5
M. Wt: 188.23 g/mol
InChI Key: URPJUMVYJFHGOR-UHFFFAOYSA-N
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Description

2-Benzylpyrazole-3,4-diamine (CAS 131311-66-5) is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It is a diamine-substituted pyrazole derivative, also known by several synonyms including 4,5-diamino-1-benzyl-1H-pyrazole and 4,5-diamino-1-benzylpyrazole . As a building block in organic synthesis, diaminopyrazole derivatives are valuable intermediates for constructing more complex nitrogen-containing heterocycles, such as pyrazolo[3,4-c]pyridazines, which are structures of interest in medicinal chemistry . The primary amino groups on the pyrazole ring make this compound a versatile precursor for synthesizing a diverse array of fused heterocyclic systems with potential applications in drug discovery and development . Furthermore, related pyrazole-diamine structures have been investigated as intermediates in the development of compounds that modulate biological pathways, including the Wnt signaling pathway, which is a target for therapeutic agents in areas like bone regeneration and oncology . This reagent is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

131311-66-5

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-benzylpyrazole-3,4-diamine

InChI

InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2

InChI Key

URPJUMVYJFHGOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The preparation of 2-benzylpyrazole-3,4-diamine generally follows these key strategies:

Hydrazine Hydrate-Mediated Synthesis

One of the well-documented methods involves the reaction of benzyl-substituted nitrile or ketone precursors with hydrazine hydrate in ethanol, leading to the formation of pyrazole diamine derivatives.

  • A study reported the synthesis of related compounds such as 4-benzylpyrazole-3,5-diamine via reaction of a benzyl-substituted precursor with hydrazine hydrate in ethanol at room temperature, yielding the product in high purity and yield (up to 96%).

  • The reaction mechanism typically involves nucleophilic attack by hydrazine on carbonyl or nitrile groups, followed by cyclization to form the pyrazole ring and introduction of amino groups at the 3 and 4 positions.

  • Reflux conditions in ethanol for several hours (e.g., 5 hours) have been used to drive the reaction to completion, with the product isolated by filtration and recrystallization.

Transition-Metal Catalyzed Cascade Reactions

Although direct reports on this compound are limited, analogous pyrazole derivatives have been synthesized using copper- or gold-catalyzed cascade reactions:

  • Copper-catalyzed bis-cyclization of diethynylpyridine derivatives has been used to construct complex fused pyrazole frameworks, which can be adapted for benzyl-substituted pyrazoles.

  • Gold-catalyzed three-component annulation and cyclization cascades involving hydrazine derivatives and aldehydes have been employed to synthesize 1-benzylpyrazole derivatives with high regioselectivity and yield.

  • These methods offer advantages in terms of reaction efficiency and selectivity but require careful optimization of catalyst, ligand, and reaction conditions.

Summary of Key Preparation Data

Preparation Method Key Reagents/Conditions Yield (%) Notes
Hydrazine hydrate reaction in ethanol Benzyl-substituted nitrile/ketone, reflux 5h 65-96 High purity product; recrystallization from ethanol; room temperature or reflux conditions
Copper-catalyzed bis-cyclization Diethynylpyridine derivatives, Cu catalyst Variable Used for fused pyrazole frameworks; adaptable for benzyl substitution
Gold-catalyzed annulation cascade Hydrazine derivatives, aldehydes, IPrAuCl Moderate to high Three-component reaction; regioselective; requires catalyst optimization
One-pot solvent-free synthesis Oxindole, chalcone, ammonium acetate, t-BuOK 82-90 Efficient, environmentally friendly; potential for adaptation

Detailed Reaction Example: Hydrazine Hydrate Route

A representative procedure for synthesizing this compound or closely related analogs is as follows:

  • A benzyl-substituted ketone or nitrile precursor is dissolved in ethanol.

  • Hydrazine hydrate is added in stoichiometric amounts.

  • The mixture is refluxed for approximately 5 hours, monitored by thin-layer chromatography (TLC) for completion.

  • Upon cooling, the reaction mixture is poured into ice-water to precipitate the product.

  • The solid is filtered, washed, and recrystallized from ethanol to afford the pure diamine derivative.

Research Findings and Notes

  • The hydrazine hydrate method offers a straightforward and high-yielding route to this compound, with minimal by-products.

  • Transition-metal catalyzed methods provide structural diversity and allow for functional group tolerance but may require more complex setups and purification.

  • Solvent-free and one-pot methods represent greener alternatives but need adaptation for specific benzylpyrazole diamine synthesis.

  • Spectroscopic characterization (NMR, IR) confirms the presence of amino groups and benzyl substitution, ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-benzylpyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Properties

The pyrazole core distinguishes 2-benzylpyrazole-3,4-diamine from other bicyclic aromatic diamines. Key structural analogs include:

Quinazoline-2,4-diamine Derivatives
  • Structure : A benzene ring fused to a pyrimidine with amine groups at the 2- and 4-positions.
  • Example : Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) exhibits strong acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1 µM) due to its planar structure and substituent-driven binding interactions .
  • Comparison : The pyrazole core in this compound is smaller and more electron-deficient than quinazoline, which may alter binding kinetics in enzymatic applications.
Pyridopyrimidine-2,4-diamine Derivatives
  • Structure: A pyridine ring fused to a pyrimidine with diamino substitutions.
  • Example : IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) demonstrates DNA intercalation comparable to Doxorubicin, attributed to its planar bicyclic structure .
  • Comparison : The benzyl group in this compound could enhance DNA binding affinity compared to methyl-substituted analogs like IC4.
Triazine-Based Emitters (e.g., PTZ-TRZ)
  • Structure: Triazine linked to phenothiazine or triphenylamine donors.
  • Example : PTZ-TRZ achieves high external quantum efficiency (EQE) in OLEDs due to its thermally activated delayed fluorescence (TADF) properties .
  • Comparison : While this compound lacks a triazine moiety, its electron-deficient pyrazole core may support similar charge-transfer transitions in optoelectronic applications.
DNA Intercalation Potential
  • IC2 (6-methylquinazoline-2,4-diamine) : Shows DNA intercalation comparable to Doxorubicin in gel mobility shift assays (GMSA) .
  • Hypothesis for this compound : The pyrazole ring’s planarity and amine groups may facilitate DNA binding, though steric effects from the benzyl group could reduce efficiency compared to smaller analogs like IC2.
Enzyme Inhibition
  • Compound 9 (Quinazoline-2,4-diamine) : Binds to AChE via hydrophobic interactions with the benzylpiperidinyl group, achieving IC₅₀ = 2.1 µM .
  • Hypothesis for this compound : The pyrazole core’s smaller size might limit binding pocket compatibility, but the benzyl group could enhance affinity for hydrophobic enzyme domains.
Optoelectronic Performance
  • PTZ-TRZ (Triazine derivative) : EQE ≈ 20% in OLEDs due to efficient TADF .
  • Hypothesis for this compound: The electron-deficient pyrazole could serve as an acceptor in donor-acceptor TADF systems, though triazine derivatives currently outperform pyrazole-based compounds in this domain.

Q & A

Q. What are the recommended synthetic pathways for 2-benzylpyrazole-3,4-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes and pyrazole precursors. For example, a modified procedure from Badie et al. (2014) can be adapted: dissolve 0.001 mol of a pyrazole-3,4-diamine derivative in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and reflux with substituted benzaldehyde for 4 hours. Post-reaction, evaporate the solvent under reduced pressure and crystallize the product using water-ethanol mixtures . Optimization may involve varying solvent polarity (e.g., DMSO for solubility), reaction time (tested via TLC monitoring), and temperature gradients to improve yield (reported ~65% for analogous triazole derivatives).

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration.
  • Mass Spectrometry (MS) to verify molecular weight (188.229 g/mol) and fragmentation patterns .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%). Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the critical parameters for validating analytical methods when quantifying this compound in complex matrices?

  • Methodological Answer : Validate methods using:
  • Linearity : Calibration curves (0.1–100 µg/mL) in solvents like methanol or acetonitrile.
  • Recovery Studies : Spike-and-recovery tests in biological matrices (e.g., cell lysates) to assess interference.
  • Repeatability : Intra-day and inter-day precision (RSD <5%) via triplicate runs. Reference methodological rigor guidelines from ProEssays (2023) on ensuring reliability through external validation and instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies by:
  • Dose-Response Curves : Test across a wider concentration range (nM to mM) to identify non-linear effects.
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments in multiple cell lines.
  • Data Triangulation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with computational docking studies to validate target interactions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and analyze residual potency.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding interactions (e.g., with kinases or receptors) to identify critical binding residues.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to prioritize synthetic targets .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining yield and purity?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for controlled mixing and heat transfer during reflux.
  • Purification Techniques : Replace column chromatography with recrystallization (e.g., ethanol-water gradients) for cost-effective scaling.
  • Byproduct Analysis : Employ GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts .

Q. How can researchers investigate the compound’s mechanism of action in enzymatic or cellular systems?

  • Methodological Answer :
  • Kinetic Studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isotopic Labeling : Use ¹⁴C-labeled this compound to track metabolic incorporation in cell cultures.
  • CRISPR Screens : Perform genome-wide knockout screens to identify genetic modifiers of the compound’s activity .

Methodological & Compliance Considerations

Q. What protocols ensure compliance with safety regulations when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct syntheses in fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Follow EPA guidelines for organic amine waste, neutralizing acidic byproducts before disposal .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand the applications of this compound?

  • Methodological Answer :
  • Chemical Biology : Conjugate with fluorescent probes (e.g., FITC) for cellular imaging studies.
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications.
  • Pharmacology : Co-administer with bioavailability enhancers (e.g., cyclodextrins) to improve solubility in preclinical models .

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